molecular formula C28H24FNO5 B11213220 Dimethyl 1-(4-fluorobenzyl)-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-fluorobenzyl)-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11213220
M. Wt: 473.5 g/mol
InChI Key: KDBFLFAKNILNFA-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenoxyphenyl group, and two carboxylate groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

Molecular Formula

C28H24FNO5

Molecular Weight

473.5 g/mol

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(3-phenoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H24FNO5/c1-33-27(31)24-17-30(16-19-11-13-21(29)14-12-19)18-25(28(32)34-2)26(24)20-7-6-10-23(15-20)35-22-8-4-3-5-9-22/h3-15,17-18,26H,16H2,1-2H3

InChI Key

KDBFLFAKNILNFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different pharmacological properties.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs due to its structural similarity to known calcium channel blockers.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to therapeutic effects, such as the relaxation of blood vessels and reduction of blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity.

Uniqueness

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its combination of fluorophenyl and phenoxyphenyl groups may enhance its binding affinity and selectivity for certain molecular targets.

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